molecular formula C12H8N2OS B3375941 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol CAS No. 116082-89-4

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3375941
CAS No.: 116082-89-4
M. Wt: 228.27 g/mol
InChI Key: QPQZHFCLUMQFBO-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a naphthalene moiety fused to a 1,3,4-oxadiazole ring with a thiol (-SH) group at position 2. The naphthalene group enhances lipophilicity and π-π stacking interactions, which can influence binding to biological targets.

Properties

IUPAC Name

5-naphthalen-1-yl-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZHFCLUMQFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-1-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or sodium ethoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or α-haloketones to form thioether derivatives. These reactions are typically conducted in polar aprotic solvents like DMF or methanol, using bases such as sodium hydride (NaH) or triethylamine (Et3_3N).

Example Reactions:

SubstrateReagentConditionsProduct (Example)YieldSpectral Confirmation (IR/NMR)Source
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiolMethyl iodide (CH3_3I)DMF, NaH, 3h stirringS-Methyl derivative82%IR: 2920 cm1^{-1} (C-H), loss of -SH peak
4-Chlorophenacyl bromideEt3_3N, methanol, RT2-({5-[(Naphthalen-1-yl)methyl]-oxadiazole-2-yl}sulfanyl)-1-(4-chlorophenyl)ethanone78%1^1H NMR: δ 5.44 (s, S-CH2_2), 7.51–7.86 (m, naphthyl)
4-Fluorophenacyl bromideReflux, 24h1-(4-Fluorophenyl)-2-(sulfanyl)ethanone75%IR: 1715 cm1^{-1} (C=O), 1624 cm1^{-1} (C=N)

Key Observations:

  • Sodium hydride deprotonates the thiol group, forming a thiolate ion that attacks electrophilic carbons in alkyl halides .

  • Reactions with α-haloketones yield bioactive thioethers, confirmed by the disappearance of the -SH IR peak (~1235 cm1^{-1}) and new C=O stretches (~1715 cm1^{-1}) .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles. For example, treatment with carbon disulfide (CS2_2) and potassium hydroxide (KOH) facilitates cyclization into more complex structures.

Example Reaction:

SubstrateReagentConditionsProductYieldSpectral DataSource
This compoundCS2_2, KOHMethanol, reflux, 24h5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thione71%1^1H NMR: δ 5.37 (s, O-CH2_2), 14.63 (s, -SH)

Mechanistic Insight:

  • KOH promotes the formation of a dithiocarbamate intermediate, which cyclizes under acidic conditions to yield the oxadiazole-thione .

Nucleophilic Substitution with Hydrazine

The thiol group reacts with hydrazine hydrate (NH2_2-NH2_2) to form hydrazide derivatives, which are precursors for antifungal agents.

Example Reaction:

SubstrateReagentConditionsProductYieldBiological ActivitySource
This compoundHydrazine hydrateEthanol, RT, 3h5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-hydrazide68%Antifungal (IC50_{50}: 12 µM)

Characterization:

  • Disappearance of the -SH peak in IR and new NH stretches (~3220 cm1^{-1}) confirm hydrazide formation .

Oxidation Reactions

The thiol group can oxidize to disulfides under mild oxidative conditions, though this pathway is less explored in the literature reviewed.

Biological Relevance of Reaction Products

  • Enzyme Inhibition : S-substituted derivatives show inhibitory activity against acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC50_{50} values ranging from 0.3–12 µM .

  • Antioxidant Activity : Thioether derivatives exhibit radical scavenging properties in DPPH assays, with EC50_{50} values comparable to ascorbic acid .

Scientific Research Applications

Basic Information

  • IUPAC Name : 5-(naphthalen-1-yl)-3H-1,3,4-oxadiazole-2-thione
  • Molecular Formula : C12H8N2OS
  • Molecular Weight : 228.27 g/mol
  • CAS Number : 116082-89-4

Structural Characteristics

The compound features a naphthalene ring fused to an oxadiazole ring with a thiol group at the 2-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Chemistry

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Anticancer Properties

The compound has shown significant anticancer activity against various cancer cell lines. Notably:

  • Cell Line Studies : Demonstrated growth inhibition percentages ranging from 36% to 47% against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines.
Cancer Cell LineInhibition (%)IC50 (μM)
MDA-MB-46836.23Not specified
SK-MEL-2847.56Not specified

Antimicrobial Properties

This compound exhibits potent antimicrobial effects against various bacterial strains:

Microbial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus1.56Isoniazid0.5
E. coli2.00Ampicillin2.0

Anticancer Efficacy Study

A study published in Nature Scientific Reports evaluated various oxadiazole derivatives for their anticancer properties. Among these, compounds featuring the naphthalene moiety demonstrated superior cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to traditional chemotherapeutics.

Antimicrobial Efficacy Evaluation

Research focused on the antimicrobial potential of oxadiazole derivatives found that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating effectiveness even at low concentrations.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol with other 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Substituent Variations
Compound Name Substituent (R) Key Structural Features
This compound Naphthalen-1-yl Bulky aromatic group, enhanced lipophilicity
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 4-Pyridyl Polar heterocyclic group, hydrogen bonding
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol 2-Chloro-4,5-dimethylphenyl Electron-withdrawing Cl, steric hindrance
5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol 1-Adamantyl Rigid polycyclic hydrocarbon, high stability
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol 3-Fluorophenyl Electron-withdrawing F, moderate polarity

Key Observations :

  • Heterocyclic substituents (e.g., pyridyl in ) introduce polarity, enhancing solubility and target interactions.
  • Electron-withdrawing groups (Cl, F) in and modulate electronic effects, influencing reactivity and binding affinity.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) logP Key Spectral Data (¹H NMR, IR)
This compound 160–162* 0.15 (DMSO) 3.8 δ 7.8–8.5 (aromatic H), ν(S-H) 2550 cm⁻¹
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 194–196 1.2 (DMSO) 1.2 δ 8.6 (pyridyl H), ν(C=N) 1650 cm⁻¹
5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol 166–168 0.8 (MeOH) 2.5 δ 3.85 (OCH₃), ν(C-Cl) 750 cm⁻¹

Notes:

  • *Melting point estimated from structurally related compounds in .
  • Naphthalene derivatives exhibit higher logP values, aligning with their lipophilic nature.

Biological Activity

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its potential as an anticancer and antimicrobial agent.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate precursors to form the oxadiazole ring. The structural characterization is often performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the formation of the desired compound and its purity .

Anticancer Activity

This compound exhibits significant anticancer properties. Research has shown that derivatives of 1,3,4-oxadiazoles can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound has been tested against multiple cancer types including breast cancer (MDA-MB-468) and melanoma (SK-MEL-28). In a study involving the NCI 60 cell line screen, it demonstrated notable activity with growth inhibition percentages ranging from 36% to 47% at a concentration of 105M10^{-5}M .
Cancer Cell Line Inhibition (%) IC50 (μM)
MDA-MB-46836.23Not specified
SK-MEL-2847.56Not specified

Antimicrobial Activity

The compound also shows promising antimicrobial effects. It has been reported to possess:

  • Antibacterial Properties : Strong activity against various bacterial strains including Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Microbial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus1.56Isoniazid0.5
E. coli2.00Ampicillin2.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as acetylcholinesterase and lipoxygenase .
  • Cell Cycle Disruption : Studies suggest that it may induce apoptosis in cancer cells by disrupting their normal cell cycle processes .

Study on Anticancer Efficacy

In a recent study published in Nature Scientific Reports, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds featuring the naphthalene moiety demonstrated superior cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to traditional chemotherapeutics .

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial potential of oxadiazole derivatives found that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values indicating effectiveness even at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via cyclocondensation of naphthalen-1-yl hydrazide with carbon disulfide in ethanol under reflux, catalyzed by potassium hydroxide. Key steps include:

  • Dissolving KOH (40 mmol) in ethanol, adding aryl hydrazide (17 mmol) and CS₂ (42 mmol), followed by 2-hour reflux.
  • Acidification with 10% HCl precipitates the product, which is filtered, washed, and dried (yield: 88–99%). Yield optimization focuses on stoichiometric control of CS₂ and maintaining anhydrous conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., naphthalenyl protons at δ 7.3–8.5 ppm, oxadiazole C=S at ~165 ppm).
  • Elemental analysis : Validates C, H, N, S composition.
  • IR spectroscopy : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and C=N/C-S vibrations (1600–1450 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Answer : The thiol (-SH) group enhances nucleophilicity, enabling S-alkylation or metal coordination. The naphthalenyl moiety contributes π-π stacking interactions, critical for binding in biological or material applications. Solubility is limited in polar solvents but improves in DMSO or DMF .

Advanced Research Questions

Q. How does this compound modulate enzyme activity in antimicrobial studies?

  • Methodological Answer : Oxadiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiol-mediated covalent binding or competitive inhibition. Experimental design includes:

  • Enzyme assays : Measure IC₅₀ values under varying pH/temperature.
  • Molecular docking : Predict binding modes using software like AutoDock (e.g., interactions with catalytic cysteine residues) .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Answer : Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC determination via broth microdilution per CLSI guidelines).
  • Structural analogs : Compare substituent effects (e.g., naphthalenyl vs. phenyl groups) using SAR studies.
  • Metabolic stability : Assess degradation in culture media via HPLC .

Q. How can computational methods predict the compound’s photophysical properties for material science applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry (e.g., Gaussian09) to analyze HOMO-LUMO gaps (~3.5 eV for naphthalenyl-oxadiazoles) and charge transfer.
  • TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data from UV-Vis spectroscopy .

Q. What derivatization approaches enhance its bioactivity?

  • Answer : Functionalization strategies include:

  • S-alkylation : React with alkyl halides to improve lipophilicity (e.g., methyl bromide for -SCH₃ derivatives).
  • Metal complexes : Synthesize Cu(II) or Zn(II) complexes to amplify antibacterial activity (characterized via ESI-MS and XRD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol

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